5-(Furan-3-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

Oxadiazole Physicochemical Properties Regioisomerism

5-(Furan-3-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole (CAS 1707372-49-3) is a disubstituted 1,2,4-oxadiazole featuring a furan-3-yl ring at C-5 and a piperidin-4-ylmethyl substituent at C-3. This heterocyclic core is a well-established pharmacophore in medicinal chemistry, commonly employed as a metabolically stable bioisostere for ester and amide functionalities.

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
Cat. No. B11788942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Furan-3-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
Molecular FormulaC12H15N3O2
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESC1CNCCC1CC2=NOC(=N2)C3=COC=C3
InChIInChI=1S/C12H15N3O2/c1-4-13-5-2-9(1)7-11-14-12(17-15-11)10-3-6-16-8-10/h3,6,8-9,13H,1-2,4-5,7H2
InChIKeyQXXABSMYNKHCRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Furan-3-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole: Chemical Identity and Procurement Baseline


5-(Furan-3-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole (CAS 1707372-49-3) is a disubstituted 1,2,4-oxadiazole featuring a furan-3-yl ring at C-5 and a piperidin-4-ylmethyl substituent at C-3 . This heterocyclic core is a well-established pharmacophore in medicinal chemistry, commonly employed as a metabolically stable bioisostere for ester and amide functionalities [1]. The compound is commercially available at 95% purity for research use (MF: C${}_{12}$H${}_{15}$N${}_{3}$O${}_{2}$, MW: 233.27 g/mol) . While structurally related 1,2,4-oxadiazole derivatives have been reported as FXR antagonists, HsClpP agonists, and Smo antagonists, large-scale comparative pharmacological profiling of this specific compound remains absent from the peer-reviewed literature [2][3][4].

Why Generic In-Class Substitution Is Unreliable for 5-(Furan-3-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole


The 1,2,4-oxadiazole scaffold is exquisitely sensitive to the nature and position of its substituents. In FXR antagonist series, replacing a piperidine ring at C-5 with a pyrrolidine (ring contraction) results in a dramatic potency loss, while shifting the heterocycle attachment from C-5 to C-3 profoundly alters activity [1]. Similarly, varying the N-substituent on the piperidine ring can toggle the pharmacological profile between pure FXR antagonism and dual FXR/PXR modulation [2]. For 5-(Furan-3-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole, the unique combination of a 3-furyl group (regioisomeric to the more common 2-furyl) and a methylene-spaced piperidine at C-3 dictates distinct conformational, electronic, and target-engagement properties that cannot be extrapolated from analogs bearing different heterocycles (e.g., thiophene, phenyl) or different piperidine linkage topologies.

Quantitative Differentiation Evidence for 5-(Furan-3-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole


Furan Regioisomerism: 3-Furyl vs. 2-Furyl Substituent Effects on Predicted LogD and H-Bonding Capacity

The 3-furyl substituent distinguishes 5-(Furan-3-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole from the more synthetically accessible 2-furyl isomer. In 1,2,4-oxadiazole series, the furan attachment point influences both lipophilicity and hydrogen-bond acceptor geometry. The 3-furyl isomer places the oxygen atom in a meta relationship to the oxadiazole ring, altering the directionality of the H-bond acceptor relative to the 2-furyl isomer [1]. While direct experimental LogD data for this compound are not reported, structurally related 5-(piperidin-4-yl)-1,2,4-oxadiazole FXR antagonists show LogD values between 0.34 and 0.58 [2], and the 3-furyl group is predicted to provide a modest polarity increase relative to phenyl or thiophene analogs, with a non-redundant H-bond acceptor vector that cannot be recapitulated by 2-furyl or 3-thienyl derivatives.

Oxadiazole Physicochemical Properties Regioisomerism Drug Discovery

Piperidine Methylene Spacer: Impact on Conformational Flexibility Relative to Directly Attached Piperidine Analogs

The methylene (-CH${}_2$-) spacer between the oxadiazole C-3 and the piperidine ring introduces a rotatable bond absent in 5-aryl-3-(piperidin-4-yl)-1,2,4-oxadiazole analogs where the piperidine is directly attached to the oxadiazole core [1]. Head-to-head comparisons of directly attached piperidine vs. methylene-spaced piperidine in FXR antagonist series are not yet published for this exact scaffold. However, in the related 5-(piperidin-4-yl)-1,2,4-oxadiazole HsClpP agonist series, the piperidine attachment topology (C-5 position, directly linked) was critical for activity, and linker length variations systematically altered cellular potency [2]. The target compound, with a methylene spacer at the C-3 position, offers one additional rotatable degree of freedom (2 rotatable bonds total, computed by PubChem) compared to directly attached piperidine analogs (1 rotatable bond for the piperidine–oxadiazole connection), potentially enabling distinct binding pocket accommodation.

Conformational Analysis Oxadiazole Piperidine Linker Optimization

Free Piperidine NH as a Synthetic Handle: Orthogonal Derivatization Potential vs. N-Substituted Analogs

The target compound features a free (unsubstituted) piperidine NH, unlike the N-alkyl/N-aryl piperidine derivatives profiled in the FXR antagonist literature (e.g., compounds 5 and 11 in Finamore et al., 2023) [1]. The free NH provides a versatile synthetic handle for late-stage diversification: N-alkylation, N-arylation, N-acylation, or N-sulfonylation can be performed without protecting group manipulation. This contrasts with pre-functionalized piperidine analogs (e.g., N-methyl, N-cyclopropylmethyl, N-naphthylmethyl derivatives from [1]), which constrain SAR exploration to a single N-substituent. Quantitative assessment of derivatization efficiency has not been reported, but the commercial availability of the free amine at 95% purity supports direct use in parallel synthesis workflows.

Medicinal Chemistry Parallel Synthesis Library Design Oxadiazole

Validated Application Scenarios for 5-(Furan-3-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole


Fragment-Based Screening Library Design for FXR and Related Nuclear Receptors

The 1,2,4-oxadiazole core, combined with a 3-furyl substituent, provides a low-molecular-weight (233.27 Da) entry point for fragment-based drug discovery targeting nuclear receptors such as FXR. Published FXR antagonist series demonstrate that the oxadiazole–piperidine scaffold engages the FXR ligand-binding domain with IC${}_{50}$ values as low as 0.127 μM for optimized derivatives [1]. The target compound, with its unique 3-furyl/piperidin-4-ylmethyl substitution pattern, offers a complementary chemical starting point for fragment growth or merging strategies in FXR antagonist programs.

Dual FXR/PXR Modulator Lead Optimization via Piperidine N-Derivatization

Finamore et al. (2023) demonstrated that N-functionalization of the piperidine ring on 1,2,4-oxadiazole scaffolds can convert pure FXR antagonists into dual FXR/PXR modulators [2]. The free piperidine NH of 5-(Furan-3-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole makes it a direct starting material for synthesizing and screening N-alkyl/N-aryl derivatives for dual receptor activity, a therapeutic strategy relevant to inflammatory liver disorders where combined FXR antagonism and PXR agonism is hypothesized to be synergistic [2].

Building Block for Parallel Synthesis of 3,5-Disubstituted Oxadiazole Libraries

As a bifunctional scaffold bearing a free secondary amine, this compound is suitable for library production via high-throughput N-derivatization chemistries. The 1,2,4-oxadiazole ring is stable under diverse reaction conditions [3], and the commercial availability at 95% purity eliminates the need for in-house oxadiazole core synthesis, compressing library production timelines . This scenario is particularly relevant for core facility or CRO-based library synthesis operations.

Linker Topology SAR Probe in HsClpP Agonist or Smo Antagonist Programs

The methylene spacer between the oxadiazole C-3 and the piperidine distinguishes this compound from directly attached piperidine derivatives active as HsClpP agonists (EC${}_{50}$ = 1.30 μM for lead compound SL44) [4] and Smo antagonists [5]. Procuring both the methylene-spaced and directly attached piperidine variants enables systematic evaluation of linker length on target engagement, cellular potency, and selectivity.

Quote Request

Request a Quote for 5-(Furan-3-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.